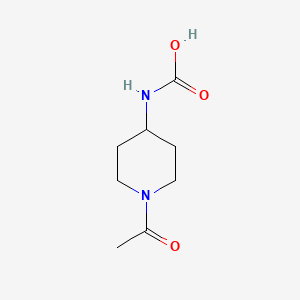
(1-Acetyl-4-piperidinyl)carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Acetyl-4-piperidinyl)carbamic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Potential
The compound's pharmacological properties have been investigated for various therapeutic uses, particularly in the development of analgesics. Research indicates that derivatives of carbamic acids, including (1-Acetyl-4-piperidinyl)carbamic acid, exhibit significant analgesic activity. For instance, studies have synthesized propyl ester derivatives that demonstrate potent analgesic effects comparable to established opioids like morphine . These findings suggest that this compound could serve as a lead compound for developing new pain management therapies.
Synthesis and Derivative Development
The synthesis of this compound and its derivatives involves various chemical strategies aimed at optimizing their pharmacokinetic properties. Researchers have explored different synthetic routes to enhance the bioavailability and efficacy of these compounds. For example, modifications to the piperidine ring structure have been shown to influence the compound's interaction with biological targets and its overall therapeutic profile .
Table 1: Summary of Synthetic Approaches for Derivatives
| Synthetic Method | Key Features | Outcome |
|---|---|---|
| Standard Carbamate Synthesis | Utilizes acetic anhydride | High yield of this compound |
| Ring Modification | Variations in piperidine derivatives | Enhanced receptor binding affinity |
| Esterification Reactions | Formation of propyl esters | Improved analgesic properties |
Case Studies in Drug Development
Several case studies highlight the clinical relevance of this compound in drug development:
-
Case Study 1: Analgesic Efficacy
A series of studies evaluated the analgesic effects of various this compound derivatives in animal models. Results indicated that certain derivatives exhibited comparable efficacy to morphine with a favorable safety profile, suggesting their potential as alternative analgesics . -
Case Study 2: Pharmacokinetic Profiling
Pharmacokinetic studies on selected derivatives demonstrated significant improvements in absorption and metabolism compared to traditional opioid analgesics. These findings underscore the potential for developing safer pain management options .
属性
CAS 编号 |
183591-01-7 |
|---|---|
分子式 |
C8H14N2O3 |
分子量 |
186.211 |
IUPAC 名称 |
(1-acetylpiperidin-4-yl)carbamic acid |
InChI |
InChI=1S/C8H14N2O3/c1-6(11)10-4-2-7(3-5-10)9-8(12)13/h7,9H,2-5H2,1H3,(H,12,13) |
InChI 键 |
JCOPHOSRMTWFII-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC(CC1)NC(=O)O |
同义词 |
Carbamic acid, (1-acetyl-4-piperidinyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















